6-Bromopyrazolo[1,5-a]pyrimidin-3-amine hydrochloride
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Overview
Description
6-Bromopyrazolo[1,5-a]pyrimidin-3-amine hydrochloride is a chemical compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug discovery and development .
Preparation Methods
The synthesis of 6-Bromopyrazolo[1,5-a]pyrimidin-3-amine hydrochloride typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . The reaction conditions often include the use of dimethylamino leaving groups, which facilitate the addition-elimination mechanism (aza-Michael type) to bond the NH2-group of the starting aminopyrazole with the Cβ of the electrophilic compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
6-Bromopyrazolo[1,5-a]pyrimidin-3-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the bromine atom or other functional groups.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Bromopyrazolo[1,5-a]pyrimidin-3-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is explored for its potential as an antitumor agent and other therapeutic applications.
Mechanism of Action
The mechanism of action of 6-Bromopyrazolo[1,5-a]pyrimidin-3-amine hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or bind to specific receptors, leading to a cascade of biochemical events that result in its observed biological effects . The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
6-Bromopyrazolo[1,5-a]pyrimidin-3-amine hydrochloride is unique compared to other similar compounds due to its specific substitution pattern and chemical properties. Similar compounds include:
3-Bromopyrazolo[1,5-a]pyrimidin-6-amine: This compound has a similar core structure but differs in the position of the bromine atom.
3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: This compound has additional nitro groups, which significantly alter its chemical and biological properties.
5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one: This compound has a different substitution pattern and functional groups, leading to different applications and properties.
Properties
IUPAC Name |
6-bromopyrazolo[1,5-a]pyrimidin-3-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN4.ClH/c7-4-1-9-6-5(8)2-10-11(6)3-4;/h1-3H,8H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGSXVSYQGBWKCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C(C=NN21)N)Br.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.49 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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